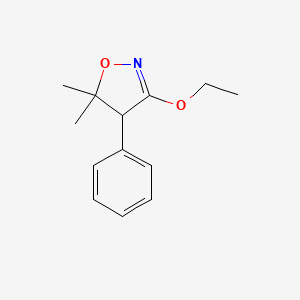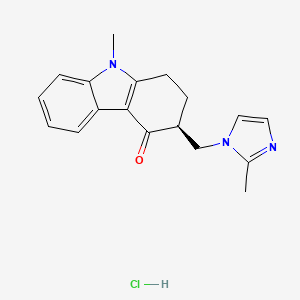
N,O-Ditosyl D-Phenylalaninol-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Ditosyl D-Phenylalaninol-d2 is a labeled analogue of N,O-Ditosyl D-Phenylalaninol, used primarily in research settings. This compound is characterized by its molecular formula C23H23D2NO5S2 and a molecular weight of 461.59 . It is often utilized in studies involving stable isotope labeling, which allows researchers to investigate metabolic pathways and other biochemical processes in a safe and controlled manner.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Ditosyl D-Phenylalaninol-d2 typically involves the tosylation of D-Phenylalaninol. Tosylation is a process where a tosyl group (p-toluenesulfonyl) is introduced into the molecule. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and a tosyl chloride reagent. The reaction conditions often require a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing rigorous quality control measures to ensure consistency across batches.
Análisis De Reacciones Químicas
Types of Reactions
N,O-Ditosyl D-Phenylalaninol-d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new sulfonamide derivatives .
Aplicaciones Científicas De Investigación
N,O-Ditosyl D-Phenylalaninol-d2 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,O-Ditosyl D-Phenylalaninol-d2 involves its role as a labeled analogue, which allows it to be tracked in various biochemical processes. The deuterium atoms (D2) in the compound provide a distinct signal in NMR spectroscopy, enabling researchers to monitor its interactions and transformations within biological systems. This helps in identifying molecular targets and pathways involved in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,O-Ditosyl D-Phenylalaninol: The non-labeled version of the compound, used for similar purposes but without the isotope labeling.
N,O-Ditosyl L-Phenylalaninol: The L-enantiomer of the compound, which may exhibit different biological activities and interactions.
Uniqueness
N,O-Ditosyl D-Phenylalaninol-d2 is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in NMR spectroscopy, making it a valuable tool in studying complex biochemical pathways and reactions.
Propiedades
Número CAS |
1346617-36-4 |
|---|---|
Fórmula molecular |
C23H25NO5S2 |
Peso molecular |
461.587 |
Nombre IUPAC |
[(2R)-1,1-dideuterio-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m1/s1/i17D2 |
Clave InChI |
QATCEFUUVQOULD-OGOANFNBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Sinónimos |
(R)-4-Methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]benzenesulfonamide-d2; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














